Product packaging for 2-(Ethylamino)ethane-1-thiol hcl(Cat. No.:)

2-(Ethylamino)ethane-1-thiol hcl

Cat. No.: B13519489
M. Wt: 141.66 g/mol
InChI Key: QEQIYRYAGQDNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

| 2-(Ethylamino)ethane-1-thiol HCl, a derivative of the aminothiol cysteamine, is a significant compound in biochemical research, particularly in the study of radioprotection and chelation. Its primary research value lies in its ability to act as a scavenger of free radicals and reactive oxygen species (ROS), thereby protecting cellular components from radiation-induced damage [https://pubchem.ncbi.nlm.nih.gov/compound/22090-92-6]. The molecule features both a thiol group and an amine group, which contribute to its mechanism of action and its capacity to complex with certain metal ions. This bifunctional nature makes it a useful building block in organic synthesis for constructing more complex molecules with potential pharmacological interest. Researchers utilize this compound to investigate mechanisms of cytoprotection, study the biochemistry of thiol-disulfide exchange reactions, and explore its potential as a modulator of redox states in experimental systems. The hydrochloride (HCl) salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its use in various in vitro assays. It is strictly for use in laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12ClNS B13519489 2-(Ethylamino)ethane-1-thiol hcl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H12ClNS

Molecular Weight

141.66 g/mol

IUPAC Name

2-(ethylamino)ethanethiol;hydrochloride

InChI

InChI=1S/C4H11NS.ClH/c1-2-5-3-4-6;/h5-6H,2-4H2,1H3;1H

InChI Key

QEQIYRYAGQDNGX-UHFFFAOYSA-N

Canonical SMILES

CCNCCS.Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Synthesis Innovations

Established Synthetic Pathways for 2-(Ethylamino)ethane-1-thiol Hydrochloride

Traditional synthesis of aminothiols like 2-(ethylamino)ethane-1-thiol hydrochloride relies on fundamental reactions in organic chemistry that are well-documented and widely practiced.

Nucleophilic substitution reactions represent a foundational strategy for forming the carbon-sulfur and carbon-nitrogen bonds integral to the target molecule's structure. youtube.com In a typical synthetic plan, a bifunctional molecule containing a leaving group (such as a halogen) is reacted with a suitable nucleophile. For the synthesis of 2-(ethylamino)ethane-1-thiol, this could involve two main pathways:

Pathway A: The reaction of 2-chloroethanethiol with ethylamine (B1201723). In this scenario, the amino group of ethylamine acts as the nucleophile, displacing the chloride ion from the chloroethanethiol.

Pathway B: The reaction of N-(2-chloroethyl)ethylamine with a sulfur nucleophile, such as sodium hydrosulfide (NaSH). Here, the hydrosulfide ion displaces the chloride to form the thiol group.

These reactions generally proceed via an S\textsubscript{N}2 mechanism, particularly when primary haloalkanes are used as substrates. youtube.com The efficiency of such reactions can be influenced by factors including the choice of solvent, reaction temperature, and the nature of the leaving group. The final step involves the addition of hydrochloric acid to the resulting aminothiol (B82208) base to precipitate the stable hydrochloride salt. nih.gov

Condensation reactions provide another direct route to aminothiols. One notable method involves the ring-opening of an epoxide or a thiirane (B1199164) (episulfide) with an amine. A patented technology for a structurally similar compound, N,N-diethylaminoethanethiol, utilizes the reaction between thiirane (ethylene episulfide) and diethylamine. google.com This approach can be adapted for 2-(ethylamino)ethane-1-thiol by reacting thiirane with ethylamine.

The reaction involves the nucleophilic attack of the amine on one of the carbon atoms of the strained three-membered thiirane ring, leading to its opening and the formation of the aminothiol. This method is advantageous as it is often atom-economical and can be performed without solvents or catalysts, sometimes in a closed pressure reactor to manage the volatile reactants. google.com The reaction progress can be monitored by changes in pressure within the reaction vessel. google.com

Parameter Condition for Analogous Synthesis google.com
Reactants Thiirane, Diethylamine
Temperature 80–100 °C
Reaction Time 3–5 hours
Catalyst/Solvent None (in one described method)
Outcome High purity N,N-diethylaminoethanethiol

This interactive table summarizes conditions from a patented synthesis of a similar compound, which are adaptable for the target molecule.

A widely used and reliable method for the synthesis of thiols from alkyl halides is through the formation and subsequent hydrolysis of isothiouronium salts. wikipedia.org This pathway is particularly effective for preparing aminothiols. The general procedure involves two main steps:

Formation of the Isothiouronium Salt: An appropriate halo-amine precursor, such as N-(2-chloroethyl)ethylamine hydrochloride, is reacted with thiourea. The sulfur atom of thiourea acts as a nucleophile, displacing the halide to form a stable, crystalline S-alkylisothiouronium salt. umich.edu

Hydrolysis: The isolated isothiouronium salt is then hydrolyzed under alkaline conditions, typically using a strong base like sodium hydroxide (NaOH). wikipedia.orgumich.edu This step cleaves the C-S bond of the intermediate, releasing the free aminothiol, urea (B33335), and a salt.

The resulting aminothiol can be extracted and subsequently converted to its hydrochloride salt by treatment with ethanolic hydrogen chloride to improve stability and ease of handling. umich.edu This method avoids the direct use of foul-smelling and easily oxidized thiol reagents. nih.govresearchgate.net

Step Description Reagents
1 Salt FormationN-(2-haloethyl)ethylamine, Thiourea
2 HydrolysisIsothiouronium salt, Sodium Hydroxide (NaOH)
3 ExtractionDiethyl ether, Saturated NaCl solution
4 PurificationDistillation in vacuo
5 HCl Salt FormationFree aminothiol, Ethanolic HCl

This interactive table outlines the general steps for synthesizing 2-(dialkylamino)ethanethiol hydrochlorides via the isothiouronium salt route. umich.edu

Preparation of Precursors and Intermediates for 2-(Ethylamino)ethane-1-thiol Hydrochloride

The synthesis of 2-(Ethylamino)ethane-1-thiol hydrochloride relies on the availability of key precursors and intermediates. The primary building blocks are typically a halogenated ethylamine derivative and an aminoalcohol.

Synthesis of Halogenated Ethylamine Derivatives

A common precursor for the synthesis of 2-(Ethylamino)ethane-1-thiol is a halogenated ethylamine derivative, such as 2-chloro-N-ethylethylamine hydrochloride. A well-established method for the preparation of this intermediate involves the reaction of 2-(ethylamino)ethanol with a chlorinating agent like thionyl chloride (SOCl₂). This reaction effectively replaces the hydroxyl group of the aminoalcohol with a chlorine atom.

The reaction is typically carried out in a suitable solvent, and the product is isolated as the hydrochloride salt. The conditions for this type of reaction can be optimized to achieve high yields.

PrecursorReagentProduct
2-(Ethylamino)ethanolThionyl Chloride (SOCl₂)2-Chloro-N-ethylethylamine hydrochloride

Generation of Aminoalcohol Precursors

The aminoalcohol precursor, 2-(ethylamino)ethanol, is a crucial starting material. Several synthetic routes are available for its production. One common industrial method involves the reaction of ethylamine with ethylene (B1197577) oxide. This reaction is a nucleophilic ring-opening of the epoxide by the amine.

Another innovative approach involves the catalytic disproportionation of N-ethyldiethanolamine. This method can be advantageous as it utilizes a different starting material and may offer improved efficiency and selectivity under specific catalytic conditions.

Starting MaterialReagent/CatalystProduct
EthylamineEthylene Oxide2-(Ethylamino)ethanol
N-EthyldiethanolamineSpecific Catalyst2-(Ethylamino)ethanol

Purification and Isolation Techniques for Research Applications

For research applications, the purity of 2-(Ethylamino)ethane-1-thiol hydrochloride is of paramount importance. Several techniques are employed to isolate and purify the final product and its intermediates.

Recrystallization is a common and effective method for purifying solid compounds. For aminothiol hydrochlorides, this often involves dissolving the crude product in a suitable solvent or solvent mixture (e.g., ethanol/ether) and allowing the pure crystals to form upon cooling or addition of a non-solvent.

Distillation , particularly vacuum distillation, can be used to purify liquid intermediates like 2-(ethylamino)ethanol. This technique separates compounds based on their boiling points and is effective for removing non-volatile impurities.

Chromatography techniques, such as column chromatography, can be employed for the purification of both intermediates and the final product, especially on a smaller scale. This method separates components of a mixture based on their differential adsorption onto a stationary phase.

Extraction is a fundamental technique used throughout the synthetic process to separate the desired product from byproducts and unreacted starting materials. For aminothiols, which can be basic, acid-base extractions are particularly useful. For instance, after a reaction, the product can be extracted into an organic solvent, washed with aqueous solutions to remove impurities, and then isolated.

The purity of the final compound is typically verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Mechanistic Investigations of Chemical Transformations and Reactivity

Oxidation Pathways of the Thiol Group and Disulfide Formation

The thiol group (-SH) of 2-(Ethylamino)ethane-1-thiol is a primary site of oxidative transformations, leading to the formation of a disulfide bond (-S-S-). This process is of significant interest in various chemical and biological contexts. The oxidation can proceed through different mechanisms, including electrochemical and radical-mediated pathways.

The oxidation of thiols, such as the one present in 2-(Ethylamino)ethane-1-thiol, results in the formation of disulfides. libretexts.org This reaction involves the removal of a hydrogen atom from two thiol molecules, which then join to form a disulfide linkage. libretexts.org This disulfide bond formation is a critical post-translational modification in proteins, influencing their structure and function. nih.gov

Electrochemical methods provide a controlled means to study the oxidation of aminothiols. The oxidation of amino acids containing sulfur, like cysteine which is structurally related to the subject compound, can be investigated using techniques such as potential-sweep and steady-state measurements at platinum electrodes. nih.gov While the direct electrochemical oxidation of many amino acids can be a complex, multi-step, and often irreversible process, it is generally achievable. nih.govnih.gov

The electrochemical oxidation of thiols can be influenced by the presence of other functional groups within the molecule and the composition of the surrounding medium. nih.gov For sulfur-containing amino acids, strong absorption onto the electrode surface can significantly affect the oxidation process. nih.gov The electrochemical oxidation of α-keto acids to amino acids has been demonstrated on TiO2/Ti mesh electrodes, highlighting the role of the electrode material in facilitating such transformations. rsc.org

Table 1: Factors Influencing Electrochemical Oxidation of Aminothiols

FactorDescriptionPotential Impact on 2-(Ethylamino)ethane-1-thiol Oxidation
Electrode Material The nature of the electrode surface (e.g., platinum, TiO2) can catalyze or inhibit oxidation reactions. nih.govrsc.orgThe choice of electrode will influence the overpotential required for oxidation and the reaction pathway.
pH of the Medium The proton concentration affects the protonation state of the amino and thiol groups, thereby altering their reactivity. rsc.orgAt physiological pH, the thiol group may exist partially as the more nucleophilic thiolate anion, facilitating oxidation.
Presence of Other Species Other molecules in the solution can compete for active sites on the electrode or react with intermediates. nih.govThe presence of other electroactive species could lead to competitive reactions or inhibition of the desired oxidation.

Thiyl radicals (RS•) are key intermediates in the radical-mediated oxidation of thiols. nih.govnih.gov These radicals can be generated through various processes, including reaction with other radical species. Once formed, thiyl radicals can participate in a variety of reactions, including the formation of disulfide bonds. nih.gov The reaction of a thiyl radical with another thiol molecule can lead to the formation of a disulfide radical anion, which can then be oxidized to the disulfide. nih.gov

The formation of thiyl radicals can be initiated by visible light in the presence of a suitable photosensitizer. cam.ac.uk These radical-mediated reactions are often highly efficient and can be used for various synthetic applications, including bioconjugation. rsc.org

Nucleophilic Reactions of the Amino and Thiol Moieties

Both the amino and thiol groups of 2-(Ethylamino)ethane-1-thiol are nucleophilic centers, capable of reacting with a variety of electrophiles. The reactivity of these groups is influenced by their respective pKa values and the reaction conditions. The thiol group, particularly in its deprotonated thiolate form (RS-), is a potent nucleophile. nih.govmasterorganicchemistry.com

Alkylation: The amino and thiol groups can undergo alkylation, which is the addition of an alkyl group. nih.govcreative-proteomics.com Alkylation of the thiol group is a common method for blocking this reactive site to prevent unwanted side reactions, such as the formation of disulfide bonds. nih.govcreative-proteomics.com Reagents like iodoacetamide (B48618) and N-ethylmaleimide are frequently used for this purpose. creative-proteomics.com The N-alkylation of aminothiophenes, a related class of compounds, has been achieved under mild conditions using reagents like cesium carbonate and tetrabutylammonium (B224687) iodide. rsc.org The use of alcohols as alkylating agents in the presence of a catalyst also represents a method for N-alkylation. researchgate.net

Acylation: Acylation involves the introduction of an acyl group (R-C=O) onto the amino or thiol group. wikipedia.org This reaction is fundamental in both synthetic chemistry and biology. wikipedia.orgyoutube.com Acylating agents such as acyl halides and acid anhydrides react with amines to form amides and with thiols to form thioesters. wikipedia.org Protein S-acylation, the attachment of a fatty acyl group to a cysteine residue, is a crucial post-translational modification that modulates protein function. nih.gov Recently, cysteine S-acetylation has been identified as a widespread post-translational modification, suggesting that thiols can be modified by a variety of short-chain acyl groups. nih.gov

Table 2: Common Reagents for Alkylation and Acylation of Thiols and Amines

ReactionReagent ClassExample ReagentFunctional Group TargetedProduct
Alkylation Alkyl HalidesIodoacetamide creative-proteomics.comThiol creative-proteomics.comThioether masterorganicchemistry.com
Alkylation MaleimidesN-Ethylmaleimide creative-proteomics.comThiol creative-proteomics.comThioether creative-proteomics.com
Acylation Acyl HalidesAcetyl Chloride wikipedia.orgAmine, Thiol wikipedia.orgAmide, Thioester wikipedia.org
Acylation Acid AnhydridesAcetic AnhydrideAmine, Thiol wikipedia.orgAmide, Thioester wikipedia.org

The nucleophilic thiol and amino groups readily react with various electrophilic centers. The thiol group, especially as the thiolate anion, is a soft nucleophile and preferentially reacts with soft electrophiles according to the Hard and Soft Acids and Bases (HSAB) theory. nih.gov

A significant reaction is the Michael addition, or conjugate addition, where the nucleophile adds to an α,β-unsaturated carbonyl compound. acs.orgresearchgate.net The thiol-Michael addition is a highly efficient "click" reaction, often catalyzed by a base or a nucleophile, which deprotonates the thiol to the more reactive thiolate. researchgate.netusm.edu This reaction is widely used in polymer chemistry and bioconjugation. acs.orgbham.ac.uk The amino group can also participate in Michael additions, known as aza-Michael additions. rsc.org

Protonation Equilibria and Acid-Base Chemistry of the Hydrochloride Salt

2-(Ethylamino)ethane-1-thiol hydrochloride is a salt, meaning it exists in a protonated form. In solution, it will participate in acid-base equilibria, with the ethylamino and thiol groups acting as potential proton donors. The pKa values of these groups determine their protonation state at a given pH.

The amino group of an aminothiol (B82208) will be protonated at acidic and neutral pH, existing as an ammonium (B1175870) cation. The thiol group is generally less basic and will have a lower pKa. The pKa of the thiol group in cysteine is around 8.3, and it is expected that the thiol in 2-(Ethylamino)ethane-1-thiol will have a similar pKa. nih.gov This means that at physiological pH (around 7.4), a significant fraction of the thiol groups will be deprotonated to the thiolate anion, which is a stronger nucleophile than the neutral thiol. nih.gov The hydrochloride salt form indicates that the compound was crystallized from a hydrochloric acid solution, ensuring the protonation of the basic amino group.

Investigation of Thiol-Ene and Thiol-Yne Reaction Mechanisms

The addition of thiols to unsaturated carbon-carbon bonds, known as hydrothiolation, is a cornerstone of sulfur chemistry, with thiol-ene and thiol-yne reactions being prominent examples of "click chemistry." wikipedia.org These reactions are characterized by high efficiency, mild conditions, and high yields. wikipedia.orgchemistrysteps.com The mechanisms of these reactions can be broadly categorized into two main pathways: free-radical addition and nucleophilic addition.

Thiol-Ene Reaction Mechanisms

The thiol-ene reaction involves the addition of a thiol (R-SH) across an alkene (C=C) to form a thioether. wikipedia.org There are two primary mechanisms through which this transformation occurs:

Free-Radical Addition: This pathway is typically initiated by light, heat, or a radical initiator (like AIBN). wikipedia.orgchemistrysteps.com The process begins with the formation of a thiyl radical (RS•) from the thiol. This radical then adds to the alkene in an anti-Markovnikov fashion, creating a carbon-centered radical intermediate. A subsequent chain-transfer step, where the carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yields the final thioether product and regenerates a thiyl radical, which continues the chain reaction. wikipedia.org

Nucleophilic Michael Addition: This mechanism is prevalent when the alkene is electron-deficient, such as in acrylates or maleimides. The reaction is catalyzed by a base or a nucleophile. chemistrysteps.com The base deprotonates the thiol to form a highly nucleophilic thiolate anion (RS⁻). This anion then attacks the β-carbon of the activated alkene in a conjugate addition, forming a carbon-centered anion (enolate). Protonation of this intermediate yields the final thioether product. rsc.org

Thiol-Yne Reaction Mechanisms

Analogous to the thiol-ene reaction, the thiol-yne reaction involves the addition of a thiol to an alkyne (C≡C). wikipedia.org A key feature is that the alkyne can potentially react with two thiol molecules. researchgate.net The mechanism generally follows two steps: the first addition forms a vinyl sulfide (B99878), which can then undergo a second addition to yield a 1,2-dithioether. wikipedia.org

Radical-Mediated Pathway: This is the most common route, proceeding via a sulfanyl (B85325) radical species initiated by UV light or a radical initiator. wikipedia.org The addition is typically anti-Markovnikov. wikipedia.org The initial addition of a thiyl radical to the alkyne forms a vinyl radical. This can then abstract a hydrogen from a thiol to give the mono-adduct (vinyl sulfide) and a new thiyl radical. researchgate.net The resulting vinyl sulfide can then react with a second thiyl radical in a subsequent thiol-ene type reaction.

Base/Metal-Catalyzed Addition: Nucleophilic addition to activated alkynes can be facilitated by bases, which generate the reactive thiolate anion. acs.orgnih.gov Transition metals are also used to catalyze the hydrothiolation of alkynes. wikipedia.orgnih.gov

The structure of 2-(Ethylamino)ethane-1-thiol contains a secondary amine, which can function as an internal base. This can deprotonate the thiol group to form a thiolate, making the molecule well-suited to participate in nucleophilic Michael additions without an external catalyst, particularly when reacting with electron-poor alkenes and alkynes. When supplied as the hydrochloride salt, an external base would be necessary to neutralize the ammonium salt and free the amine to act as a catalyst.

Table 1: Comparison of Thiol-Ene and Thiol-Yne Reaction Mechanisms

FeatureFree-Radical PathwayNucleophilic/Base-Catalyzed Pathway
Initiation Radical initiator (e.g., AIBN), UV light, heat. wikipedia.orgBase (e.g., amine) or nucleophile. chemistrysteps.com
Substrate Scope Electron-rich and electron-neutral alkenes/alkynes. wikipedia.orgElectron-deficient alkenes/alkynes (Michael acceptors). chemistrysteps.com
Regioselectivity Anti-Markovnikov addition. wikipedia.orgwikipedia.orgMarkovnikov or Anti-Markovnikov (typically Michael addition). rsc.org
Key Intermediate Thiyl radical (RS•) and carbon-centered radical. wikipedia.orgThiolate anion (RS⁻) and carbon-centered anion. rsc.org
Role of 2-(Ethylamino)ethane-1-thiol Reactant.Reactant and potential internal catalyst (as free base).

Cascade and Ring Expansion Reactions Facilitated by 2-(Ethylamino)ethane-1-thiol Hydrochloride

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more consecutive transformations where the subsequent reaction occurs only after the formation of the intermediate from the previous step, all within a single reaction vessel. youtube.com Ring expansion reactions are transformations that convert a cyclic system into a larger ring, often driven by the release of ring strain or the formation of a more stable carbocation. chemistrysteps.com

The bifunctional nature of 2-(ethylamino)ethane-1-thiol, possessing both a thiol and a secondary amine nucleophile, makes it a theoretically suitable candidate to participate in or facilitate such complex transformations. For instance, aminothiols are known to react with nitriles to form heterocyclic rings in a cascade process. mdpi.com The thiol and amine groups could sequentially attack an electrophilic substrate to build a more complex molecular architecture. Similarly, the nucleophilic character of the thiol or amine could initiate the opening of a strained ring, followed by an intramolecular rearrangement or cyclization leading to an expanded ring system.

However, a detailed review of available scientific literature does not provide specific, documented examples of cascade or ring expansion reactions that are explicitly facilitated by 2-(Ethylamino)ethane-1-thiol hydrochloride . The discussions in this area remain centered on related aminothiol compounds like cysteine or on general reaction classes. mdpi.com The thiol-ene reaction itself can be used to trigger cascade cyclizations, where the initial hydrothiolation generates a radical that then partakes in an intramolecular cyclization. wikipedia.org

Table 2: Potential Reactions Involving Aminothiols

Reaction TypeGeneral DescriptionPotential Role of an Aminothiol
Heterocycle Formation Reaction of an aminothiol with a dicarbonyl or cyano-containing compound.The amine and thiol act as two distinct nucleophiles to form a new ring. mdpi.com
Ring-Opening/Expansion An aminothiol attacks an electrophilic cyclic substrate (e.g., lactam, epoxide).The initial nucleophilic attack opens the ring, followed by intramolecular cyclization to form a new, larger ring.
Radical Cascade Cyclization A thiol adds to an unsaturated substrate containing another reactive group.The initial thiol addition generates a radical intermediate that triggers a subsequent cyclization. wikipedia.org

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including "2-(Ethylamino)ethane-1-thiol hcl". By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

1H NMR Analysis of Chemical Shifts and Coupling Patterns

Proton (¹H) NMR spectroscopy offers specific information about the chemical environment of hydrogen atoms within a molecule. For "this compound," the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the ethyl group and the ethane-1-thiol backbone.

The chemical shift, reported in parts per million (ppm), indicates the electronic environment of a proton. Protons near electronegative atoms, such as nitrogen and sulfur, are deshielded and appear at higher chemical shifts. The integration of each signal reveals the relative number of protons it represents.

Furthermore, spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals into multiplets (e.g., doublets, triplets, quartets). This coupling provides valuable information about the connectivity of atoms. The magnitude of the coupling, known as the coupling constant (J), is measured in Hertz (Hz) and is dependent on the number of bonds and the dihedral angle separating the coupled protons. organicchemistrydata.orgmiamioh.edumuni.cz

For "this compound", one would anticipate a triplet-quartet pattern for the ethyl group's protons. The methylene (B1212753) protons adjacent to the nitrogen and sulfur atoms would likely appear as complex multiplets due to coupling with each other and with the protons of the ethyl group and the thiol group. The thiol proton (-SH) often appears as a broad singlet, and its chemical shift can be variable and dependent on factors like solvent and concentration. rsc.org

A related compound, 2-diethylaminoethanethiol hydrochloride, shows a complex multiplet for the methylene protons between 3.57 and 2.76 ppm and a triplet for the methyl protons at 1.444 ppm in CDCl₃. chemicalbook.com Another similar molecule, 2-dimethylaminoethanethiol hydrochloride, displays signals at 3.557, 3.114, and 2.940 ppm in D₂O. chemicalbook.com While not identical, these examples provide a reference for the expected chemical shift regions for the protons in "this compound".

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-CH₃ (ethyl)~1.2-1.4Triplet (t)~7
-CH₂- (ethyl)~2.8-3.2Quartet (q)~7
-NH-CH₂-~2.9-3.3Multiplet (m)-
-CH₂-SH~2.6-3.0Multiplet (m)-
-SHVariable (broad)Singlet (s)-
-NH-Variable (broad)Singlet (s)-

Note: These are predicted values and may vary based on solvent and experimental conditions.

13C NMR Characterization of Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in "this compound" will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts in ¹³C NMR are influenced by the hybridization and the electronic environment of the carbon atoms. libretexts.orglibretexts.org

Generally, carbons bonded to electronegative atoms like nitrogen and sulfur will be deshielded and appear at higher chemical shifts. oregonstate.edu The carbon of the methyl group would be expected at the lowest chemical shift, while the carbons adjacent to the nitrogen and sulfur atoms would appear at higher chemical shifts.

For comparison, in ethylamine (B1201723), the CH₃ carbon appears around 18 ppm and the CH₂ carbon at approximately 37-45 ppm. docbrown.info In ethanethiol (B150549), the CH₃ carbon is at about 18 ppm and the CH₂-S carbon is around 20 ppm. chemicalbook.com For 2-(diethylamino)ethanol, the terminal methyl carbons are at approximately 12 ppm, the methylene carbons attached to nitrogen at around 48 ppm, and the methylene carbon attached to oxygen at about 58 ppm. spectrabase.com The hydrochloride salt of ethylamine shows carbon signals at approximately 15 ppm and 40 ppm. spectrabase.com Based on these values, the expected chemical shifts for the four unique carbons in "this compound" can be estimated.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
-C H₃ (ethyl)~10-15
-C H₂- (ethyl)~45-50
-NH-C H₂-~40-45
-C H₂-SH~25-30

Note: These are predicted values and may vary based on solvent and experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively assign the ¹H and ¹³C NMR signals and establish the connectivity within the "this compound" molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are spin-coupled, typically over two or three bonds. This would confirm the coupling between the methyl and methylene protons of the ethyl group and the couplings between the methylene protons of the ethanethiol backbone.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.educolumbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to. This allows for the unambiguous assignment of each carbon atom based on the already assigned proton signals.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of "this compound" can be achieved.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. nih.govnih.gov This precision allows for the determination of the elemental formula of the parent ion of "this compound" (C₄H₁₁NS). The exact mass can be calculated and compared to the experimentally measured mass to confirm the molecular formula with high confidence. mdpi.com For the free base, the expected monoisotopic mass is approximately 105.0663 Da. The hydrochloride salt would not typically be observed as an intact species in the gas phase under most ionization conditions.

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis and Degradation Product Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. researchgate.net This method is particularly useful for analyzing complex mixtures and identifying unknown compounds, such as degradation products of "this compound". rsc.orgnih.gov

In an LC-MS/MS experiment, the sample is first separated by LC, and then the eluting components are introduced into the mass spectrometer. In the first stage of mass analysis (MS1), the parent ion of interest is selected. This ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second stage (MS2). The fragmentation pattern provides a "fingerprint" of the molecule, which can be used for structural elucidation. researchgate.netresearchgate.net

For "this compound," characteristic fragmentation pathways would likely involve the loss of the ethyl group, cleavage of the C-S bond, and cleavage of the C-N bond. Analysis of these fragmentation patterns can confirm the structure of the parent compound and help identify any related impurities or degradation products that may be present. For instance, oxidation of the thiol group to a disulfide is a common degradation pathway for such compounds. sfrbm.org

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, the key functional groups are the secondary amine, the thiol group, and the hydrocarbon backbone. The hydrochloride salt form significantly influences the spectral features, particularly of the amino group.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:

N-H Stretching: As a secondary amine hydrochloride, the N-H stretching vibration is a prominent feature. The protonation of the nitrogen atom results in the formation of a secondary ammonium (B1175870) ion (R₂NH₂⁺). This leads to a broad and strong absorption band typically observed in the region of 2400-2800 cm⁻¹. This broadness is a result of hydrogen bonding and overtone/combination bands. cdnsciencepub.com

S-H Stretching: The thiol (sulfhydryl) group gives rise to a weak but sharp absorption band. reddit.com In a free thiol, this band typically appears around 2550-2600 cm⁻¹. aip.orglibretexts.org Its position can be sensitive to hydrogen bonding, and its intensity is notably weaker than that of O-H or N-H stretching bands. reddit.comresearchgate.net

C-H Stretching: The ethyl and ethane (B1197151) groups of the molecule will produce characteristic C-H stretching vibrations. These are typically found in the 2850-3000 cm⁻¹ range, with asymmetric stretches appearing at higher wavenumbers than symmetric stretches. libretexts.orgpressbooks.pub

N-H Bending: The deformation vibration of the NH₂⁺ group in the salt is expected to cause a medium to strong band in the 1560-1620 cm⁻¹ region. cdnsciencepub.com

C-N Stretching: The stretching vibration of the carbon-nitrogen bond typically appears in the 1020-1250 cm⁻¹ range.

C-S Stretching: The carbon-sulfur bond stretch is generally weak and appears in the 600-700 cm⁻¹ region. reddit.com

The following table summarizes the anticipated IR absorption bands for this compound, which are crucial for its structural confirmation.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Secondary Ammonium (R₂NH₂⁺)N-H Stretch2400 - 2800Strong, Broad
Thiol (S-H)S-H Stretch2550 - 2600Weak, Sharp
Alkyl (C-H)C-H Stretch2850 - 3000Medium to Strong
Secondary Ammonium (R₂NH₂⁺)N-H Bend1560 - 1620Medium to Strong
Amine (C-N)C-N Stretch1020 - 1250Medium
Thiol (C-S)C-S Stretch600 - 700Weak

This table is based on general spectroscopic principles and data from related compounds.

X-ray Crystallography for Solid-State Structure Determination

To perform X-ray crystallography, a high-quality single crystal of the compound is required. nih.gov The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. cam.ac.uk The pattern of diffracted spots reveals information about the crystal's internal symmetry and the dimensions of its unit cell, which is the basic repeating unit of the crystal lattice. nih.gov The intensities of these spots are then used to calculate an electron density map, from which the positions of the individual atoms can be determined and a complete molecular structure can be built. libretexts.org

The precise bond lengths of C-C, C-N, C-S, N-H, and S-H bonds.

The bond angles within the molecule, defining its geometry.

The torsional angles, which describe the conformation of the ethyl and ethanethiol backbone.

The packing of the molecules in the crystal lattice, including intermolecular interactions like hydrogen bonds involving the ammonium and thiol groups, and the chloride counter-ion.

The determination of such a structure would be invaluable for computational modeling and for correlating its solid-state structure with its physical properties.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound. For a polar and reactive molecule like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with derivatization are the most suitable advanced techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like aminothiols. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these analytes. chromatographyonline.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

For the purity assessment of this compound, a typical RP-HPLC method would involve a C18 column (an octadecylsilyl-modified silica). nih.gov The mobile phase often consists of an aqueous buffer to control pH and an organic modifier like acetonitrile (B52724) or methanol. moravek.comchromatographyonline.com Controlling the pH is crucial as it affects the ionization state of the amino and thiol groups, thereby influencing their retention on the column. researchgate.net

Detection can be achieved using a UV detector, although the chromophores in this compound are not particularly strong. To enhance sensitivity and selectivity, pre-column derivatization with a fluorescent tag is a common strategy for aminothiols. nih.govdiva-portal.org Reagents like ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) or dabsyl chloride react with the amine and/or thiol groups to produce highly fluorescent derivatives that can be detected at very low concentrations. nih.govdundee.ac.uk

The following table outlines a representative set of conditions for the HPLC analysis of aminothiols.

ParameterDescription
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary Phase C18 (Octadecylsilyl) Column
Mobile Phase Gradient elution with a buffered aqueous phase (e.g., ammonium acetate, phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile, methanol). moravek.com
Detection UV (e.g., 210-220 nm) or Fluorescence (with pre-column derivatization)
Derivatizing Agents SBD-F, Phenylisothiocyanate (PITC) nih.gov, Dabsyl Chloride dundee.ac.uk

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a high-resolution separation technique, but it is generally restricted to analytes that are volatile and thermally stable. nih.govnih.gov Aminothiols like this compound are polar and non-volatile due to their amino and thiol functional groups, which participate in strong hydrogen bonding. Therefore, direct analysis by GC is not feasible. sigmaaldrich.comsigmaaldrich.com

To make these compounds suitable for GC analysis, a derivatization step is necessary. sigmaaldrich.com Derivatization converts the polar N-H and S-H groups into less polar, more volatile moieties. youtube.com Silylation is a widely used technique for this purpose, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. sigmaaldrich.comthermofisher.com The resulting derivatives are significantly more volatile and exhibit better chromatographic behavior.

Another approach is alkylation, for example, using chloroformates, which can also yield stable and volatile derivatives suitable for GC-MS analysis. nih.gov The derivatized sample is then injected into the GC, where it is separated on a capillary column (e.g., a 5% phenyl methylpolysiloxane phase) and detected, often by a mass spectrometer (GC-MS), which provides both quantification and structural information from the fragmentation pattern. nih.gov

ParameterDescription
Technique Gas Chromatography-Mass Spectrometry (GC-MS)
Requirement Chemical Derivatization
Derivatization Method Silylation (common), Alkylation
Silylating Agents BSTFA, MSTFA, MTBSTFA sigmaaldrich.com
Stationary Phase Low- to mid-polarity capillary column (e.g., 5% phenyl methylpolysiloxane)
Detection Mass Spectrometry (MS), Flame Ionization Detector (FID)

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict molecular geometries, energies of different conformations, and electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods, such as B3LYP, are often employed to optimize molecular geometries and predict a variety of properties. nih.govmdpi.com

For aminothiols like 2-(ethylamino)ethane-1-thiol, DFT calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. For instance, studies on the related compound cysteamine (B1669678) using the B3LYP method with a 6-311+G(d,p) basis set have provided optimized geometrical parameters. ijcrt.org It is expected that DFT calculations for 2-(ethylamino)ethane-1-thiol would yield similarly detailed structural information.

The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Table 1: Calculated Geometrical Parameters of Cysteamine (2-Aminoethane-1-thiol) using DFT (B3LYP/6-311+G(d,p)) and HF Methods ijcrt.org

ParameterBond/AngleHF ValueDFT (B3LYP) Value
Bond Length (Å)C-S1.82851.8601
S-H1.33031.3477
N-C1.45521.4668
C-C1.52391.5401
Bond Angle (°)C-S-H97.63696.082
S-C-C111.458109.598
N-C-C110.117109.117
H-N-H107.557106.942

Note: This data is for cysteamine, a structurally related aminothiol (B82208). Similar calculations would provide the specific parameters for 2-(ethylamino)ethane-1-thiol.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data in the theoretical framework. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very accurate results, though they are often more computationally expensive than DFT. scienceasia.org For smaller molecules like 2-(ethylamino)ethane-1-thiol, ab initio calculations can be used to obtain benchmark-quality data for its structure and energy. nih.gov

Studies on simple thiols have employed ab initio methods to calculate geometries and vibrational spectra, demonstrating good agreement with experimental data. researchgate.net For instance, a comparative study on cysteamine utilized the Hartree-Fock method alongside DFT to calculate its geometrical parameters. ijcrt.org

Simulation of Reaction Pathways and Transition States

Computational chemistry allows for the simulation of chemical reactions, providing insights into reaction mechanisms, transition state structures, and activation energies. For 2-(ethylamino)ethane-1-thiol, this could involve studying its oxidation, its role in the formation of metal complexes, or its participation in other chemical transformations.

Theoretical calculations have been instrumental in understanding the reaction of aminothiols with other molecules. For example, studies on the reaction of aminonitriles with aminothiols like cysteine have used theoretical calculations to support experimental findings, predicting the reactivity of the involved species. researchgate.net The simulation of reaction pathways can help in understanding the formation of intermediates and products, which is crucial in various chemical and biological processes.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental spectra.

Infrared (IR) Frequencies: Theoretical calculations of vibrational frequencies can help in assigning the bands observed in experimental IR and Raman spectra. DFT methods are commonly used for this purpose, and the calculated frequencies are often scaled to better match experimental values. mdpi.com For example, a study on cysteamine calculated its vibrational frequencies using both HF and DFT methods, finding that DFT provided results closer to the experimental data. ijcrt.org The calculated IR spectrum of a molecule provides a virtual fingerprint that can be compared with experimental measurements for identification and structural elucidation. rsc.org

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. nih.govnih.gov Machine learning approaches, sometimes combined with DFT calculations, have shown high accuracy in predicting 1H and 13C chemical shifts for small molecules. nih.gov The ability to predict NMR spectra is invaluable for confirming molecular structures and for identifying unknown compounds. columbia.edu For 2-(ethylamino)ethane-1-thiol, computational prediction of its NMR spectrum would provide valuable data for its characterization.

Molecular Dynamics Simulations of Compound Interactions (e.g., with solvents, surfaces)

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of the behavior of molecules over time. nih.govyoutube.com These simulations are particularly useful for understanding the interactions of a compound with its environment, such as solvent molecules or surfaces. mdpi.com

For 2-(ethylamino)ethane-1-thiol, MD simulations could be used to study its solvation in different media, revealing details about the arrangement of solvent molecules around the solute and the dynamics of these interactions. Such simulations are crucial for understanding the behavior of the compound in solution. mdpi.com Furthermore, MD simulations can be employed to investigate the adsorption and conformation of aminothiols on surfaces, such as gold nanoparticles, which is relevant for applications in nanoscience and materials chemistry.

Theoretical Studies on Coordination Modes and Ligand Behavior

The presence of both a thiol and an amino group makes 2-(ethylamino)ethane-1-thiol a potential ligand for metal ions. Theoretical studies can provide significant insights into its coordination chemistry, including its preferred binding modes and the stability of the resulting metal complexes. hilarispublisher.com

DFT calculations can be used to model the interaction of the aminothiol with different metal centers, predicting the geometry of the complexes and the nature of the metal-ligand bonds. nih.govnih.gov Such studies are essential for understanding the role of aminothiols in biological systems, where they can interact with metal ions in enzymes, as well as in the design of new metal-based catalysts or materials. researchgate.net Theoretical investigations into the coordination of similar bidentate ligands have provided valuable information on the structure and electronic properties of their metal complexes. nih.gov

Applications in Advanced Materials and Chemical Synthesis

Role as a Ligand in Coordination Chemistry and Metal Complexation

As a molecule with two different donor atoms (sulfur and nitrogen), 2-(Ethylamino)ethane-1-thiol is an effective ligand in coordination chemistry. nih.gov Ligands are crucial components in the formation of metal complexes and extended structures like metal-organic frameworks (MOFs). nih.gov

Transition metals, classified as soft Lewis acids, readily form stable complexes with soft Lewis bases like thiolates (RS⁻). wikipedia.org The presence of both a soft thiol and a harder amine group allows 2-(Ethylamino)ethane-1-thiol to coordinate with a wide range of transition metals.

Gold (Au): Aminothiols are widely used as cationic ligands for the surface modification of gold nanoparticles. sigmaaldrich.com Gold(I) thiolate derivatives are synthesized for various applications, including potential therapeutic uses. nih.gov For instance, gold(I) chloride can react with aminophosphine (B1255530) ligands and subsequently with thiols to form stable gold(I) thiolate complexes. nih.gov

Palladium (Pd) and Platinum (Pt): Bimetallic complexes involving gold-thiolate units linked to palladium or platinum centers have been synthesized. nih.gov These structures are often prepared by reacting a pre-formed gold(I) thiolate complex, which contains a phosphine (B1218219) group, with a suitable palladium(II) or platinum(II) precursor like dichloro(1,5-cyclooctadiene)platinum(II) [Pt(COD)Cl₂]. nih.gov

Copper (Cu): Copper is another transition metal that readily forms complexes with ligands containing nitrogen and sulfur donors. nih.gov While specific studies on 2-(ethylamino)ethane-1-thiol with copper were not prominent in the search results, the chemistry of related triazole-thiols with Cu(II) shows coordination through both sulfur and an amino group, resulting in square planar geometries. nih.gov

Metal IonType of Complex/ApplicationResearch Finding
Gold (Au) Surface modification, Thiolate complexesUsed as a cationic ligand for modifying gold nanoparticle surfaces. sigmaaldrich.com Forms stable Au(I) thiolate complexes by reacting with gold precursors. nih.gov
Palladium (Pd) Bimetallic complexesForms bimetallic complexes where a gold(I) thiolate unit coordinates to a Pd(II) center, creating chelated structures. nih.gov
Platinum (Pt) Bimetallic complexesCreates bis-chelated dichloro-platinum(II) complexes by reacting with aminophosphine gold(I) thiolate precursors. nih.gov
Copper (Cu) Coordination complexesForms stable complexes with related aminothiol (B82208) ligands, typically exhibiting square planar or tetrahedral geometries. nih.gov

A chelating agent is a polydentate ligand that can form two or more separate bonds to a single central metal ion, forming a stable ring structure. libretexts.org 2-(Ethylamino)ethane-1-thiol acts as a classic bidentate ("two-toothed") chelating agent.

It coordinates to a metal center through both the lone pair of electrons on the sulfur atom of the thiol group and the lone pair on the nitrogen atom of the amino group. nih.gov This dual coordination results in the formation of a stable five-membered chelate ring, a common and highly stable configuration in coordination chemistry. nih.gov This chelation enhances the stability of the resulting metal complex compared to complexes formed with monodentate ligands. nih.gov

Aminothiol ligands can exhibit different coordination modes. The thiol group can act as a terminal ligand bonded to one metal or as a bridging ligand (μ-S) linking two or more metal centers. researchgate.net The specific mode depends on the metal, the reaction conditions, and the presence of other ligands.

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govrsc.org The choice of organic linker is critical in determining the structure and properties of the MOF.

Thiol and thioether-based ligands are a specific category used to construct MOFs, introducing unique properties stemming from the sulfur functionality. rsc.org Ligands containing both nitrogen and sulfur donor atoms, such as aminothiols, are of particular interest for creating bio-MOFs or frameworks with specific functionalities. rsc.orgnih.gov The amino and thiol groups can provide multiple coordination points, making them promising linkers. nih.gov The synthesis of these MOFs can be achieved through direct methods, where the aminothiol ligand is part of the initial reaction mixture, or through indirect post-synthetic modification, where the thiol functionality is introduced into a pre-existing MOF structure. rsc.org

Precursor in the Synthesis of Novel Organic Scaffolds

The reactivity of its thiol and amino groups allows 2-(Ethylamino)ethane-1-thiol to serve as a precursor for building more complex molecules and materials with tailored properties.

Fluorescent probes are molecules designed to detect specific analytes, such as biological thiols, through a change in their fluorescence. nih.govresearchgate.net The development of these probes often relies on specific chemical reactions with the target molecule. nih.gov

The nucleophilic thiol group of 2-(Ethylamino)ethane-1-thiol can be used to create fluorescently-tagged molecules. For example, it can react with fluorophores containing a thiol-reactive group, such as a maleimide. nih.gov This reaction, a Michael addition, is rapid and can be used for fluorescently labeling molecules containing the aminothiol scaffold. nih.govresearchgate.net While often used to detect thiols, this same reactivity allows for the synthesis of new functionalized molecules starting from an aminothiol precursor.

Functionalization of polymers is a key strategy for creating new materials with tunable properties for applications like drug delivery and tissue engineering. researchgate.net The introduction of thiol groups is particularly attractive for further derivatization.

A versatile method for this is the "thiol-ene" click reaction, which involves the UV-initiated reaction between a thiol and an alkene (a carbon-carbon double bond). researchgate.netosti.gov A polymer containing pendant allyl or vinyl groups can be readily functionalized by reacting it with 2-(Ethylamino)ethane-1-thiol. This process attaches the ethylamino-thiol moiety to the polymer backbone, introducing both hydroxyl and thioether groups. osti.gov This modification can change the polymer's properties, such as its polarity and crystallinity, and provides sites for further chemical reactions or for coordinating with metal ions. osti.govrsc.org For example, starch derivatives have been modified with aminothiols via a thiol-yne reaction to create novel polymers that respond to changes in both pH and temperature. researchgate.net

ApplicationSynthetic ApproachRole of 2-(Ethylamino)ethane-1-thiolResulting Product/Material
Fluorescent Probes Michael AdditionThe thiol group reacts with a thiol-reactive fluorophore (e.g., maleimide).A fluorescently-labeled aminothiol derivative.
Functionalized Polymers Thiol-ene "click" chemistryThe thiol group adds across a C=C double bond on a polymer backbone. osti.govA polymer with pendant ethylamino thioether groups, altering its physical and chemical properties. osti.gov
Responsive Hydrogels Thiol-yne "click" chemistryThe thiol group adds to a propargyl group on a modified biopolymer like starch. researchgate.netA dual-responsive (pH and temperature) hydrogel for potential drug delivery applications. researchgate.net

Derivatization for Odorless Deprotection Reactions

The unpleasant odor of many thiol compounds presents a significant challenge in their laboratory and industrial applications. Research into derivatives of aminothiols has led to the development of "odorless" reagents for reactions such as the deprotection of ethers, a common step in complex organic synthesis. While direct studies on 2-(ethylamino)ethane-1-thiol for this purpose are not widely documented, extensive research on the closely related compound, 2-(diethylamino)ethanethiol (B140849) hydrochloride, offers a strong precedent for its potential utility.

2-(Diethylamino)ethanethiol has been demonstrated as an effective reagent for the deprotection of a wide array of aromatic methyl ethers to their corresponding phenols in good to excellent yields. nih.govresearchgate.net A key advantage of using this aminothiol derivative is the ability to render the process essentially odorless. Both the reagent itself and its methylated byproduct can be easily removed from the reaction mixture by extraction with a dilute acid, due to the formation of water-soluble ammonium (B1175870) salts. researchgate.net This contrasts sharply with the use of volatile and malodorous thiols like ethanethiol (B150549).

Detailed Research Findings:

A study on the deprotection of various aryl methyl ethers using 2-(diethylamino)ethanethiol hydrochloride highlighted the following findings:

Reaction Conditions: The optimal conditions were found to be the use of sodium tert-butoxide as a base in a solvent such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (B7775990) (NMP). researchgate.net

Reaction Yields: The yields of the corresponding phenols were consistently high, often exceeding 85-90%. researchgate.net The efficiency of the reaction is influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net

The table below, adapted from studies on 2-(diethylamino)ethanethiol, illustrates the effectiveness of this approach on various substrates.

Table 1: Deprotection of Aryl Methyl Ethers using an Aminothiol Reagent

Entry Substrate (Aryl Methyl Ether) Product (Phenol) Yield (%)
1 4-Methoxy-1-naphthonitrile 4-Hydroxy-1-naphthonitrile 91
2 3-Methoxybenzonitrile 3-Hydroxybenzonitrile 88
3 2-Methoxybenzonitrile 2-Hydroxybenzonitrile 85
4 4-Methoxyacetophenone 4-Hydroxyacetophenone 92
5 3-Methoxyacetophenone 3-Hydroxyacetophenone 89

Data based on reactions with 2-(diethylamino)ethanethiol hydrochloride and sodium tert-butoxide in DMF at elevated temperatures. researchgate.net

Given the structural similarity, it is highly probable that 2-(ethylamino)ethane-1-thiol hydrochloride could be employed in a similar capacity, offering a viable route to odorless deprotection reactions.

Research on Catalytic Applications in Organic Reactions

The presence of both a soft sulfur donor and a harder nitrogen donor atom allows aminothiols like 2-(ethylamino)ethane-1-thiol to act as versatile ligands in coordination chemistry. The formation of metal complexes with this type of ligand can lead to novel catalysts for a variety of organic transformations.

While specific catalytic applications of 2-(ethylamino)ethane-1-thiol hydrochloride are not extensively reported in the literature, the broader class of aminothiol ligands has been explored in catalysis. For instance, metal complexes involving ligands with nitrogen and sulfur donor atoms have been synthesized and investigated for their catalytic activity in polymerization reactions. As an example, certain iron(II) and cobalt(II) chloride complexes bearing 2,6-bis(imino)pyridine ligands, upon activation, have shown high activities for ethylene (B1197577) polymerization. nih.gov

The potential for 2-(ethylamino)ethane-1-thiol to form catalytically active complexes is an area ripe for further investigation. The ability to tune the electronic and steric properties of the ligand by modifying the amine substituent (in this case, an ethyl group) provides a pathway for developing catalysts with specific activities and selectivities.

Application as Analytical Standards in Environmental or Forensic Chemistry

Accurate quantification of specific chemical compounds in complex environmental and forensic samples is crucial for monitoring pollution, understanding biogeochemical cycles, and in toxicological investigations. This often requires the use of well-characterized analytical standards for method development, calibration, and validation.

While there is no widespread, documented use of 2-(ethylamino)ethane-1-thiol hydrochloride as a routine analytical standard, its properties suggest potential applicability in these fields. The analysis of thiols and aminothiols in environmental samples is an active area of research. For example, methods using ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS) have been developed for the analysis of total thiol concentrations in environmental samples. researchgate.net

In a forensic context, the identification of novel psychoactive substances and their metabolites is a continuous challenge. Analytical profiles for various synthetic compounds, including those with amino and keto functionalities similar to potential derivatives of 2-(ethylamino)ethane-1-thiol, are determined using techniques like gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. researchgate.net

Should the need arise to monitor 2-(ethylamino)ethane-1-thiol or its derivatives due to industrial use or as a metabolite, a pure, well-characterized standard of its hydrochloride salt would be indispensable for developing reliable analytical methods.

Surface Chemistry and Nanomaterial Functionalization

The thiol group (–SH) has a strong affinity for the surfaces of noble metals, particularly gold. This property is widely exploited for the formation of self-assembled monolayers (SAMs) and the functionalization of nanoparticles. 2-(Ethylamino)ethane-1-thiol hydrochloride is a prime candidate for such applications due to its bifunctional nature. The thiol group can act as an anchor to the metal surface, while the ethylamino group remains exposed, allowing for further chemical modifications or imparting specific properties to the surface.

Research on Nanoparticle Functionalization:

The functionalization of gold nanoparticles (AuNPs) with thiol-containing ligands is a robust strategy for creating stable and functional nanomaterials for various applications, including biomedical imaging and drug delivery. mdpi.comnih.gov While direct studies on 2-(ethylamino)ethane-1-thiol are limited, research on analogous aminothiols provides strong evidence for its potential. For example, 2-(dimethylamino)ethanethiol hydrochloride has been used as a cationic ligand for the surface modification of gold nanoparticles. sigmaaldrich.com

Self-Assembled Monolayers (SAMs):

The spontaneous organization of thiol molecules on a gold surface leads to the formation of highly ordered, two-dimensional structures known as self-assembled monolayers (SAMs). nih.govyoutube.comsinica.edu.tw These monolayers can be used to precisely control the interfacial properties of materials. Studies on the self-assembly of ethanethiol on gold surfaces have provided fundamental insights into the structural behavior of these layers. researchgate.net The introduction of an amino group, as in 2-(ethylamino)ethane-1-thiol, would be expected to significantly alter the properties of the resulting SAM, such as its surface energy, wettability, and chemical reactivity.

Derivatives and Analogs in Academic Research

Structural Modifications and Their Impact on Chemical Reactivity and Coordination Behavior

Structural modifications of 2-(ethylamino)ethane-1-thiol, even subtle ones, can significantly alter its chemical reactivity and how it coordinates with other molecules, particularly metal ions. The interplay between the amino and thiol groups governs its behavior.

Key modifications and their effects include:

N-Alkylation and N-Acylation: Changing the ethyl group on the nitrogen to other alkyl groups (homologs like dimethyl or diethyl) can influence the nucleophilicity and steric hindrance of the amine. researchgate.netbiosynth.comorganic-chemistry.org For instance, increasing the bulk of the alkyl group can sterically hinder the nitrogen's ability to act as a nucleophile or a ligand. N-acylation, the addition of an acyl group to the nitrogen, generally decreases the nucleophilicity of the thiol group. researchgate.net This is because the electron-withdrawing nature of the acyl group reduces the electron density on the sulfur atom. researchgate.net

Oxidation State of Sulfur: The thiol group can be oxidized to form disulfides, sulfenic acids, sulfinic acids, or sulfonic acids. Each of these oxidation states imparts dramatically different chemical properties to the molecule, affecting its ability to coordinate with metals and its reactivity in redox processes.

Substitution on the Ethane (B1197151) Backbone: Introducing substituents on the carbon backbone can create chiral centers and alter the spatial relationship between the amine and thiol groups. This has a profound impact on the molecule's coordination geometry and its ability to selectively bind to specific metal ions or participate in stereoselective reactions.

The reactivity of aminothiols is often compared in studies of electrophilic fragments. The relative reactivity is influenced by factors like intramolecular hydrogen bonding and the electronic properties of substituents. researchgate.net For example, a comparative study of various thiol surrogates against a set of electrophilic compounds showed that the reactivity profile can differ significantly depending on the specific structure of the thiol model. researchgate.net

Table 1: Impact of Structural Modifications on Reactivity

Modification Effect on Amine Group Effect on Thiol Group Impact on Coordination
Increased N-Alkyl Bulk Decreased nucleophilicity due to steric hindrance Minimal direct effect, potential for altered intramolecular H-bonding Alters chelate ring conformation and stability
N-Acylation Becomes a non-nucleophilic amide Decreased nucleophilicity and acidity Changes coordination mode, may prevent N-coordination

Synthesis of Deuterated Analogs for Mechanistic Investigations and Analytical Standards

Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), are invaluable tools in chemical research. epj-conferences.org The synthesis of deuterated 2-(ethylamino)ethane-1-thiol analogs allows researchers to trace the path of molecules through complex reactions and biological systems.

Applications in Mechanistic Investigations: The primary use of deuterated analogs is in studying reaction mechanisms through the kinetic isotope effect (KIE). nih.govresearchgate.net By strategically placing a deuterium atom at a position involved in a bond-breaking or bond-forming step, scientists can determine if that step is rate-limiting. For example, if a C-H bond is broken in the slowest step of a reaction, replacing that hydrogen with deuterium will typically slow the reaction down. This phenomenon has been used to probe the mechanisms of enzyme-catalyzed reactions and complex organic transformations. nih.govresearchgate.net

Use as Analytical Standards: Deuterated compounds are widely used as internal standards in quantitative analysis, particularly in mass spectrometry (MS)-based assays. nih.govnih.gov Since a deuterated analog is chemically identical to the non-labeled compound, it behaves similarly during sample preparation, chromatography, and ionization. However, its higher mass allows it to be distinguished by the mass spectrometer. By adding a known amount of the deuterated standard to a sample, the precise quantity of the non-labeled target compound can be determined with high accuracy. nih.gov

The synthesis of deuterated aminothiols can be achieved through various methods, including the reduction of amides with deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄). epj-conferences.org For instance, a deuterated n-octylamine was synthesized by reducing deuterated n-octanamide, demonstrating a viable route for creating such labeled compounds for neutron scattering studies. epj-conferences.org

Exploration of Homologs and Isomers

The study of homologs and isomers of 2-(ethylamino)ethane-1-thiol provides insight into structure-activity relationships.

Homologs: These are compounds that differ by one or more CH₂ groups in the carbon chain. Homologs of 2-(ethylamino)ethane-1-thiol include 2-(dimethylamino)ethane-1-thiol and 2-(diethylamino)ethane-1-thiol. biosynth.comorganic-chemistry.org Changing the length of the N-alkyl group or the spacing between the amine and thiol functions (e.g., 3-(ethylamino)propane-1-thiol) affects the compound's physical properties, such as boiling point and solubility, as well as its chemical properties, like the stability of metal chelates it can form. For example, 2-(diethylamino)ethanethiol (B140849) has been reported as an effective reagent for the deprotection of aromatic methyl ethers, offering an essentially odorless workup due to the properties of its salt form. researchgate.netorganic-chemistry.org

Isomers: These are molecules that have the same molecular formula but different arrangements of atoms.

Positional Isomers: An example would be 1-(ethylamino)ethane-2-thiol, where the positions of the amino and thiol groups are swapped. This change would significantly impact its coordination chemistry.

Functional Group Isomers: A molecule with the formula C₄H₁₁NS could exist as a thioether with a primary amine, for example.

Structural Isomers: More complex isomers like (E)-1-(ethylamino)but-1-ene-2-thiol have been identified, which feature different carbon skeletons and functional group placements entirely. nih.gov Another complex analog is 2-[(1-amino-2-nitroethyl)-methylamino]ethanethiol. nih.gov

Table 2: Selected Homologs and Isomers of 2-(Ethylamino)ethane-1-thiol

Compound Name Class Key Structural Difference
2-(Dimethylamino)ethane-1-thiol Homolog N-methyl instead of N-ethyl group biosynth.com
2-(Diethylamino)ethane-1-thiol Homolog N-diethyl instead of N-ethyl group organic-chemistry.org
3-(Ethylamino)propane-1-thiol Homolog Propane instead of ethane backbone
1-(Ethylamino)ethane-2-thiol Positional Isomer Swapped positions of -NH(Et) and -SH groups

Incorporation into Polymeric Structures and Supramolecular Assemblies

The dual functionality of 2-(ethylamino)ethane-1-thiol makes it a versatile building block for creating polymers and complex supramolecular structures. The thiol group is particularly useful in modern polymer chemistry, especially in "click" reactions.

Thiol-Ene and Thiol-Yne Chemistry: Thiol-ene and thiol-yne reactions are powerful "click" chemistry methods for polymer synthesis and modification. researchgate.netresearchgate.netusm.edu These reactions proceed with high efficiency and selectivity, often under mild, photo-initiated conditions. 2-(Ethylamino)ethane-1-thiol can be used in several ways:

End-Capping Agent: It can be reacted with polymers that have terminal alkene or alkyne groups to introduce a functional ethylamino group at the chain end. researchgate.net

Monomer: In step-growth polymerization, it can be reacted with di-ene or di-yne monomers to form linear polymers containing both sulfur and nitrogen in the backbone.

Side-Chain Functionalization: It can be "clicked" onto polymers bearing pendant alkene or alkyne groups, introducing functional side chains.

Supramolecular Assemblies: The ability of both the amine and thiol groups to participate in non-covalent interactions, such as hydrogen bonding and metal coordination, allows 2-(ethylamino)ethane-1-thiol and its derivatives to form ordered supramolecular assemblies. These self-assembled structures are of interest in materials science for applications in sensors, catalysis, and nanotechnology. For example, the reaction of aminothiols with aminonitriles has been explored as a potential pathway to thiol-containing peptides on the primitive Earth, showcasing the fundamental tendency of these molecules to form larger, ordered structures. mdpi.com

The incorporation of thiols into multi-acrylate systems has been shown to narrow the glass transition temperatures of the resulting films, indicating a more uniform polymer network. usm.edu This highlights the ability of thiol-containing compounds to control and enhance the properties of polymeric materials.

Future Research Trajectories and Emerging Avenues

Computational Design of Functional Derivatives

Computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for designing novel derivatives of 2-(Ethylamino)ethane-1-thiol with tailored functionalities. rsc.orgresearchgate.net DFT calculations allow researchers to predict the electronic structure, reactivity, and spectroscopic properties of molecules before they are synthesized in the lab. rsc.orgmdpi.com

This predictive power accelerates the discovery of new derivatives with enhanced properties for specific applications. For example, by modeling the interaction of different substituents with the aminothiol (B82208) backbone, scientists can design derivatives with optimized catalytic activity or specific binding affinities for target molecules. acs.org DFT can also be used to understand reaction mechanisms, providing insights into how to control the outcome of a reaction to favor the desired product. researchgate.net

Key parameters that can be investigated using computational tools include:

Frontier Molecular Orbitals (HOMO-LUMO): These orbitals are crucial for understanding a molecule's reactivity and electronic properties. rsc.org

Molecular Electrostatic Potential (MEP): This mapping helps to identify the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack. rsc.org

Thermodynamic Properties: Calculation of enthalpy, entropy, and Gibbs free energy can determine the feasibility and spontaneity of a reaction. researchgate.net

The integration of computational design with experimental synthesis creates a powerful workflow for the rapid development of new functional materials based on the 2-(Ethylamino)ethane-1-thiol scaffold. rsc.org

Exploration of New Catalytic Roles for Aminothiol-Derived Complexes

The unique combination of a soft thiol and a hard amine functional group in 2-(Ethylamino)ethane-1-thiol makes it an excellent ligand for a variety of metal ions. The resulting metal complexes are being explored for their catalytic activity in a range of organic transformations. google.com

The thiol group can coordinate to soft metals, while the amine group can bind to harder metals, allowing for the formation of stable and catalytically active complexes. google.com These complexes have shown promise in reactions such as:

Hydrolysis: Certain binuclear cobalt(II) complexes have been shown to catalyze the hydrolysis of thiolates to their corresponding alcohols. bohrium.com

Alkylation: Chiral copper(II) and nickel(II) salen complexes derived from amino acids have been used as catalysts in the asymmetric alkylation of amino acid precursors. nih.gov

Polymerization: Transition metal complexes with thiolate ligands are being investigated as catalysts for olefin polymerization. google.com

Future research in this area will likely focus on the development of chiral aminothiol-derived complexes for asymmetric catalysis, a critical area in the synthesis of pharmaceuticals and other fine chemicals. mdpi.com The ability to control the stereochemistry of a reaction is of paramount importance, and the design of new chiral ligands is key to achieving this goal. nih.gov

Advanced Analytical Method Development for Complex Matrices

The accurate and sensitive detection of 2-(Ethylamino)ethane-1-thiol and its derivatives in complex biological and environmental samples presents a significant analytical challenge. ornl.govdaneshyari.com The low abundance of thiols, their susceptibility to oxidation, and interference from other compounds in the matrix necessitate the development of advanced analytical methods. ornl.govdaneshyari.comresearchgate.net

Current strategies often involve a combination of separation techniques with sensitive detection methods. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used to separate the analyte of interest from the matrix components. creative-proteomics.com These techniques are often coupled with mass spectrometry (MS) for highly sensitive and selective detection. creative-proteomics.comnih.gov

To enhance detection, derivatization is often employed. This involves reacting the thiol group with a labeling agent to create a derivative that is more easily detected. researchgate.net Some common derivatization agents include:

Fluorescent probes: These reagents react with thiols to produce a fluorescent product that can be detected with high sensitivity. ornl.govresearchgate.net

Chromogenic reagents: These compounds react with thiols to produce a colored product that can be quantified spectrophotometrically. nih.gov

Future research will focus on developing methods that require minimal sample preparation and offer higher throughput. rsc.orgnih.gov The development of new, more selective derivatizing agents and the use of advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), will be crucial for achieving these goals. researchgate.netresearchgate.net

Integration into Multi-component Reaction Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer a powerful and efficient approach to synthesizing complex molecules. mdpi.com The bifunctional nature of 2-(Ethylamino)ethane-1-thiol, with its nucleophilic amine and thiol groups, makes it an ideal candidate for use in MCRs.

Aminothiols can participate in a variety of MCRs, leading to the formation of diverse heterocyclic structures. For instance, they can react with aldehydes and nitriles in the Strecker reaction to form α-amino nitriles, which are precursors to amino acids. mdpi.com They can also participate in the Asinger reaction to form thiazolines. mdpi.com

Recent research has demonstrated the use of 1,2-aminothiols in a three-component coupling reaction, termed oxidative nitrile thiazolidination (OxNiTha), for the chemoselective modification of proteins. nih.gov This reaction highlights the potential of aminothiols to participate in complex, selective transformations under mild, physiological conditions. nih.gov Another example is the Furan-Thiol-Amine (FuTine) reaction, a one-pot multicomponent reaction that combines thiol and amine nucleophiles with a furan-based electrophile to generate stable pyrrole (B145914) heterocycles. nih.govresearchgate.net

The ability to incorporate 2-(Ethylamino)ethane-1-thiol and its derivatives into MCRs opens up new possibilities for the rapid and efficient synthesis of novel compounds with potential applications in drug discovery and materials science. rug.nl Future work will likely explore the development of new MCRs that utilize the unique reactivity of aminothiols to access novel chemical space.

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